Cas no 110192-48-8 (1-Fluoro-2-iodo-4-(trifluoromethyl)benzene)

1-Fluoro-2-iodo-4-(trifluoromethyl)benzene structure
110192-48-8 structure
Product Name:1-Fluoro-2-iodo-4-(trifluoromethyl)benzene
CAS No:110192-48-8
MF:C7H3F4I
MW:289.996808290482
MDL:MFCD09800715
CID:1036949
PubChem ID:46735235
Update Time:2025-04-20

1-Fluoro-2-iodo-4-(trifluoromethyl)benzene Chemical and Physical Properties

Names and Identifiers

    • 1-Fluoro-2-iodo-4-(trifluoromethyl)benzene
    • 4-FLUORO-3-IODOBENZOTRIFLUORIDE
    • 1-fluoranyl-2-iodanyl-4-(trifluoromethyl)benzene
    • AK110632
    • KB-12158
    • KB-218873
    • SureCN319516
    • MFCD09800715
    • FS-5408
    • CS-0191154
    • E90246
    • DTXSID70673780
    • 110192-48-8
    • SCHEMBL319516
    • AKOS010055176
    • Benzene, 1-fluoro-2-iodo-4-(trifluoromethyl)-
    • MDL: MFCD09800715
    • Inchi: 1S/C7H3F4I/c8-5-2-1-4(3-6(5)12)7(9,10)11/h1-3H
    • InChI Key: MYEWQVPSCXXERV-UHFFFAOYSA-N
    • SMILES: IC1=C(C=CC(C(F)(F)F)=C1)F

Computed Properties

  • Exact Mass: 289.92109
  • Monoisotopic Mass: 289.92156g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 156
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 0Ų

Experimental Properties

  • PSA: 0

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